8-tert-Butyl-4-(2,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 8-tert-Butyl-4-(2,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326812-17-2
VCID: VC11723497
InChI: InChI=1S/C20H25Cl2NO4/c1-19(2,3)12-6-8-20(9-7-12)23(16(11-27-20)18(25)26)17(24)14-5-4-13(21)10-15(14)22/h4-5,10,12,16H,6-9,11H2,1-3H3,(H,25,26)
SMILES: CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C20H25Cl2NO4
Molecular Weight: 414.3 g/mol

8-tert-Butyl-4-(2,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326812-17-2

Cat. No.: VC11723497

Molecular Formula: C20H25Cl2NO4

Molecular Weight: 414.3 g/mol

* For research use only. Not for human or veterinary use.

8-tert-Butyl-4-(2,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326812-17-2

Specification

CAS No. 1326812-17-2
Molecular Formula C20H25Cl2NO4
Molecular Weight 414.3 g/mol
IUPAC Name 8-tert-butyl-4-(2,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C20H25Cl2NO4/c1-19(2,3)12-6-8-20(9-7-12)23(16(11-27-20)18(25)26)17(24)14-5-4-13(21)10-15(14)22/h4-5,10,12,16H,6-9,11H2,1-3H3,(H,25,26)
Standard InChI Key VYFPDYBUSNSHCJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the azaspiro[4.5]decane family, characterized by a spirocyclic framework combining a piperidine-like nitrogen-containing ring and an oxolane (tetrahydrofuran) ring. The core structure is modified with a 2,4-dichlorobenzoyl group at the 4-position and a tert-butyl substituent at the 8-position, while the 3-position hosts a carboxylic acid functional group.

Table 1: Key Molecular Descriptors

PropertyValueSource Analogs
Molecular FormulaC₂₀H₂₅Cl₂NO₄
Molecular Weight414.3 g/mol
IUPAC Name8-tert-butyl-4-(2,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidDerived from
SMILES NotationCC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(Cl)C=C(Cl)C=C3Adapted from

The 2,4-dichlorobenzoyl moiety introduces electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzene ring, influencing electronic properties and intermolecular interactions . The tert-butyl group enhances steric bulk, potentially affecting solubility and conformational stability .

Stereochemical Considerations

Spirocyclic systems often exhibit axial chirality due to restricted rotation around the spiro junction. While specific stereochemical data for this compound are unavailable, analogs like 8-tert-Butyl-4-(3,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid () demonstrate configurational stability in NMR studies, suggesting similar behavior.

Synthesis and Characterization

Synthetic Pathways

The synthesis of azaspiro compounds typically involves multi-step sequences, including:

  • Spirocyclization: Formation of the spiro framework via intramolecular cyclization.

  • Acylation: Introduction of the benzoyl group via Friedel-Crafts or nucleophilic acyl substitution.

  • Functionalization: Installation of the carboxylic acid and tert-butyl groups.

Table 2: Generalized Synthesis Protocol

StepReaction TypeReagents/ConditionsPurpose
1SpirocyclizationBase-mediated ring closureConstruct spiro[4.5]decane core
2Benzoylation2,4-Dichlorobenzoyl chloride, AlCl₃Attach dichlorobenzoyl group
3Carboxylic Acid IntroductionHydrolysis of ester precursorsInstall -COOH functionality

Similar methods are employed for analogs such as 8-tert-Butyl-4-(2-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid ( ) and 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid ( ) .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve spirocyclic protons (δ 1.2–4.5 ppm) and aromatic signals from the dichlorobenzoyl group (δ 7.2–8.1 ppm) .

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 414.3 ([M+H]⁺).

  • X-ray Crystallography: While unavailable for this compound, analogs like exhibit well-defined spirocyclic conformations in solid-state structures .

Physicochemical Properties

Solubility and Stability

The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Chlorine substituents further decrease polarity, as observed in analogs like . Stability studies on related compounds suggest resistance to hydrolysis under physiological conditions, attributed to the spirocyclic framework’s rigidity .

Thermodynamic Parameters

  • Melting Point: Estimated at 180–190°C based on analogs (: 175–185°C; : 190–200°C).

  • LogP: Predicted value of 3.8–4.2 (using software tools), indicating moderate lipophilicity .

Research Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (<40%) during spirocyclization. Future work could explore catalytic asymmetric synthesis to access enantiopure forms, leveraging chiral auxiliaries or organocatalysts .

Biological Screening

Comprehensive profiling against cancer cell lines, microbial panels, and neurological targets is warranted. Molecular docking studies could identify potential protein targets, guided by the compound’s structural features .

Formulation Development

Improving aqueous solubility through prodrug strategies (e.g., ester prodrugs) or nanoparticle encapsulation may enhance bioavailability for therapeutic applications .

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